molecular formula C7H9BrN2O B12450663 N'-hydroxybenzenecarboximidamide;hydrobromide

N'-hydroxybenzenecarboximidamide;hydrobromide

Cat. No.: B12450663
M. Wt: 217.06 g/mol
InChI Key: XHVJSUZVSQISRA-UHFFFAOYSA-N
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Description

N’-hydroxybenzenecarboximidamide;hydrobromide is a chemical compound with the molecular formula C7H8BrN3O. It belongs to the class of benzimidamide derivatives and has shown promising biological and industrial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxybenzenecarboximidamide;hydrobromide can be synthesized through the formal condensation of the carbonyl group of benzamide with hydroxylamine . The reaction typically involves the use of ethanol, sodium carbonate, hydroxylamine hydrochloride, and benzonitrile as raw materials . The reaction conditions include maintaining a temperature of around 77°C and a boiling point of 244°C .

Industrial Production Methods

Industrial production methods for N’-hydroxybenzenecarboximidamide;hydrobromide involve large-scale synthesis using similar raw materials and reaction conditions as mentioned above. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxybenzenecarboximidamide;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives of N’-hydroxybenzenecarboximidamide;hydrobromide .

Scientific Research Applications

N’-hydroxybenzenecarboximidamide;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a genotoxin, which can induce DNA damage.

    Medicine: Investigated for its potential therapeutic properties, including its role as a bacterial metabolite and mammalian metabolite.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxybenzenecarboximidamide;hydrobromide involves its interaction with molecular targets and pathways. It acts as a genotoxin, inducing direct or indirect DNA damage, which can potentially lead to the formation of malignant tumors . The compound’s interaction with bacterial and mammalian metabolic pathways further highlights its biological significance .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N’-hydroxybenzenecarboximidamide;hydrobromide include:

  • Benzamidoxime
  • N-hydroxybenzamidine
  • Phenylhydroxamidine

Uniqueness

N’-hydroxybenzenecarboximidamide;hydrobromide is unique due to its specific molecular structure and its ability to induce DNA damage.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

N'-hydroxybenzenecarboximidamide;hydrobromide

InChI

InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H

InChI Key

XHVJSUZVSQISRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N.Br

Origin of Product

United States

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